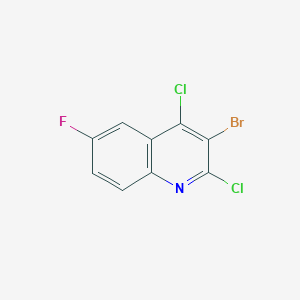

3-Bromo-2,4-dichloro-6-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H3BrCl2FN |

|---|---|

Molecular Weight |

294.93 g/mol |

IUPAC Name |

3-bromo-2,4-dichloro-6-fluoroquinoline |

InChI |

InChI=1S/C9H3BrCl2FN/c10-7-8(11)5-3-4(13)1-2-6(5)14-9(7)12/h1-3H |

InChI Key |

GVESBVQBLOFVDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2,4 Dichloro 6 Fluoroquinoline

Strategies for Regioselective Polyhalogenation of Quinoline (B57606) Systems

Achieving the desired 2,3,4,6-tetra-substituted pattern on a quinoline ring through direct halogenation is a significant synthetic challenge due to the complex electronics of the heterocyclic system. However, various strategies have been developed to control the position of halogen introduction, which are foundational to conceptualizing a synthesis for the target molecule.

Direct halogenation of the quinoline ring often leads to a mixture of products unless directing groups are present. The reactivity of the quinoline nucleus towards electrophilic substitution is position-dependent, with the 5- and 8-positions being generally the most reactive. For instance, the bromination of quinoline hydrochlorides can yield 3-bromoquinolines, but achieving site-selective polyhalogenation remains a formidable task. nih.gov Transition metal catalysis is often employed to direct C-H functionalization to specific sites that are otherwise unreactive. nih.govmdpi.com Palladium-catalyzed reactions, for example, have been used for C2-arylation of quinoline N-oxides. mdpi.com While not direct halogenation, these methods highlight the principle of using catalysts to overcome the inherent reactivity patterns of the quinoline ring, a concept that could be extended to targeted halogenation.

A more controlled approach involves the sequential introduction of halogens, often leveraging the directing effects of existing substituents or using specialized reagents. This step-by-step process allows for the specific placement of different halogens. For example, a practical route to 4-halogenated 3-fluoro-6-methoxyquinolines starts from 2,4-dichloro-3-fluoroquinoline, demonstrating a sequential substitution where the chlorine at the 4-position is replaced by bromine or iodine. thieme-connect.com Another powerful technique for regioselective functionalization is the halogen/metal exchange. Polyhalogenated quinolines can be selectively magnesiated at one position, which then allows for the introduction of an electrophile. acs.org This method provides a high degree of control; for instance, a Br/Mg exchange on 2,4-dibromoquinoline (B189380) followed by reaction with an electrophile allows for functionalization at the C2 position, which can then be followed by a separate, regioselective deprotonation at the C3 position. acs.org Such a sequence could be envisioned for building the 2,4-dichloro-3-bromo pattern.

Recent advancements have focused on developing metal-free halogenation techniques to improve the environmental profile and reduce costs. These methods often provide excellent regioselectivity. An operationally simple, metal-free protocol for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acids as the halogen source. nih.govrsc.orgresearchgate.net This reaction proceeds with complete regioselectivity in most cases and tolerates a wide variety of functional groups. nih.govresearchgate.net While this specific method targets the C5 position, it underscores the potential of metal-free reagents to achieve high regioselectivity in quinoline halogenation. nih.govrsc.org Another efficient metal-free method involves the use of N-halosuccinimides (NCS, NBS, and NIS) in water to achieve C5-selective halogenation of quinoline derivatives without the need for additional oxidants or additives. rsc.org

The table below summarizes findings from a study on the metal-free C5-halogenation of 8-substituted quinolines using Trichloroisocyanuric acid (TCCA) and Tribromoisocyanuric acid (TBCA). nih.gov

| Substrate (Quinoline Derivative) | Halogenating Agent | Product | Yield (%) |

| N-(quinolin-8-yl)pivalamide | TCCA | 5-chloro-N-(quinolin-8-yl)pivalamide | 91 |

| N-(quinolin-8-yl)pivalamide | TBCA | 5-bromo-N-(quinolin-8-yl)pivalamide | 95 |

| N-(quinolin-8-yl)isobutyramide | TCCA | 5-chloro-N-(quinolin-8-yl)isobutyramide | 99 |

| N-(quinolin-8-yl)isobutyramide | TBCA | 5-bromo-N-(quinolin-8-yl)isobutyramide | 98 |

| N-phenyl-N-(quinolin-8-yl)pivalamide | TCCA | 5-chloro-N-phenyl-N-(quinolin-8-yl)pivalamide | 87 |

| N-phenyl-N-(quinolin-8-yl)pivalamide | TBCA | 5-bromo-N-phenyl-N-(quinolin-8-yl)pivalamide | 90 |

Cyclization Reactions for Constructing the Polyhalogenated Quinoline Ring

An alternative and often more efficient strategy for synthesizing complex quinolines is to construct the heterocyclic ring from acyclic precursors that already contain the desired substituents. This approach bypasses the challenges of regioselective substitution on the intact quinoline system.

The electrophilic cyclization of N-(2-alkynyl)anilines is a powerful, metal-free method for synthesizing 3-haloquinolines under mild conditions. nih.govacs.orgresearchgate.netdocumentsdelivered.com In this reaction, an aniline (B41778) substituted with a propargyl group undergoes a 6-endo-dig cyclization when treated with an electrophilic halogen source such as I₂, Br₂, or ICl. nih.govmdpi.com This process directly and selectively installs a halogen atom at the 3-position of the newly formed quinoline ring. By starting with an appropriately substituted aniline (e.g., a 2,4-dichloro-6-fluoroaniline (B2715257) derivative), this method could theoretically be adapted to build the target compound's core structure. The reaction accommodates a variety of functional groups and generally produces moderate to good yields. nih.gov

The following table presents results from the synthesis of 3-haloquinolines via this cyclization method. nih.gov

| N-(2-Alkynyl)aniline Substrate | Electrophile | Product | Yield (%) |

| N-(3-phenylprop-2-yn-1-yl)aniline | I₂ | 3-Iodo-2-methyl-4-phenylquinoline | 85 |

| N-(3-phenylprop-2-yn-1-yl)aniline | Br₂ | 3-Bromo-2-methyl-4-phenylquinoline | 75 |

| 4-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline | ICl | 3-Iodo-2,6-dimethyl-4-phenylquinoline | 82 |

| N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)aniline | I₂ | 3-Iodo-4-(4-methoxyphenyl)-2-methylquinoline | 88 |

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.org The traditional Skraup reaction is often violent and can be low-yielding. researchgate.net However, modifications to this procedure can be used to generate halogenated quinolines. nih.govnih.gov By employing halo-substituted acroleins or vinyl ketones in place of glycerol, it is possible to introduce substituents into the hetero ring. organicreactions.org For example, using a halogenated aniline precursor in a modified Skraup or related reaction, such as the Doebner-von Miller reaction, would result in a quinoline ring bearing the desired halogen pattern on the benzene (B151609) portion of the molecule. nih.gov While less direct for introducing halogens at the 2, 3, and 4 positions, this family of reactions remains a cornerstone of quinoline synthesis and could be adapted for creating specific halogenated derivatives by careful choice of the aniline and the α,β-unsaturated carbonyl compound. nih.govresearchgate.net

Friedländer Quinoline Synthesis and its Halogenated Variants

The Friedländer synthesis is a classical and widely employed method for the construction of the quinoline ring system. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. wikipedia.org This reaction can be catalyzed by acids or bases and offers a convergent approach to substituted quinolines. wikipedia.orgdtu.dk

For the synthesis of a polyhalogenated quinoline like 3-Bromo-2,4-dichloro-6-fluoroquinoline, a plausible Friedländer approach would involve the reaction of a suitably substituted 2-aminoaryl ketone with a halogenated reactant. Specifically, the reaction could be envisioned between 2-amino-5-fluorobenzoyl chloride and a halogenated species that can provide the remaining atoms for the pyridine (B92270) ring.

Modern variations of the Friedländer synthesis often employ microwave irradiation to enhance reaction rates and improve yields. A catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis has been shown to be effective for the single-step, convergent assembly of diverse 8-hydroxyquinolines, with significantly improved yields over traditional oil bath heating. nih.gov This approach could potentially be adapted for the synthesis of this compound, offering a more efficient and environmentally friendly alternative to conventional methods. nih.gov

Table 1: Potential Reactants for Friedländer Synthesis of Halogenated Quinolines This table presents hypothetical reactant combinations based on the general principles of the Friedländer synthesis for the formation of a polyhalogenated quinoline.

| 2-Aminoaryl Ketone Precursor | α-Methylene Carbonyl Reactant | Potential Product |

| 2-Amino-4-chloro-5-fluorobenzoyl chloride | 1,1,2-Trichloroethene | 2,3,4-Trichloro-6-fluoroquinoline |

| 2-Amino-5-fluorobenzoyl chloride | Bromo-dichloro-acetaldehyde | This compound |

Pfitzinger Reaction for Halogenated Quinoline Derivatives

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, starting from an isatin (B1672199) derivative and a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the opening of the isatin ring to form an α-keto anilide, which then condenses with the carbonyl compound to form the quinoline ring. wikipedia.org

To synthesize a halogenated quinoline derivative using this method, a halogenated isatin would be a required starting material. For instance, a 5-fluoro-isatin could react with a polychlorinated carbonyl compound. Subsequent decarboxylation and further halogenation steps would be necessary to arrive at the target molecule, this compound. The Pfitzinger reaction is particularly useful for accessing quinolines with a carboxylic acid handle at the 4-position, which can be a valuable functional group for further derivatization. electronicsandbooks.com

Table 2: Potential Reactants for Pfitzinger Synthesis of Halogenated Quinolines This table presents hypothetical reactant combinations based on the general principles of the Pfitzinger reaction for the formation of a polyhalogenated quinoline precursor.

| Isatin Derivative | Carbonyl Compound | Potential Initial Product |

| 5-Fluoro-isatin | 1,3-Dichloroacetone | 2-Chloro-6-fluoroquinoline-4-carboxylic acid |

| 5-Bromo-isatin | 1,3-Dichloroacetone | 6-Bromo-2-chloroquinoline-4-carboxylic acid |

Green Chemistry Principles Applied to Polyhalogenated Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability. Key aspects include the use of environmentally benign solvents, catalysts, and reaction conditions, as well as maximizing atom economy.

Solvent-free, or neat, reaction conditions offer significant advantages by reducing solvent waste, simplifying purification procedures, and often accelerating reaction rates. researchgate.netrsc.org These reactions can be promoted by grinding, microwave irradiation, or ultrasound, providing energy-efficient alternatives to conventional heating. bohrium.com For the synthesis of halogenated quinolines, solvent-free approaches can be particularly beneficial in avoiding the use of hazardous chlorinated solvents.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those where most of the atoms from the starting materials are incorporated into the final product, minimizing waste.

In the context of polyhalogenated quinoline synthesis, atom-economical approaches would favor addition and cycloaddition reactions over substitution and elimination reactions, which inherently generate byproducts. For instance, a direct C-H halogenation of a pre-formed quinoline core would be more atom-economical than a multi-step synthesis involving protecting groups and leaving groups. An operationally simple and metal-free protocol for the regioselective C-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source has been reported. researchgate.net This methodology, while not directly applied to the target compound, demonstrates the potential for developing more atom-economical routes to polyhalogenated quinolines. researchgate.net

Controlled Derivatization and Functionalization Strategies towards Polyhalogenated Quinolines

The presence of multiple halogen atoms with different reactivities on the quinoline ring of this compound opens up numerous possibilities for selective functionalization. The chlorine atoms at the 2- and 4-positions are generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the 3-position or the fluorine atom on the benzene ring. libretexts.orgnih.govyoutube.com This differential reactivity can be exploited to introduce a variety of substituents in a controlled manner.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.orgnih.govyoutube.comyoutube.com The bromine atom at the 3-position would be the most likely site for initial cross-coupling, followed by the chlorine atoms, allowing for sequential and site-selective modifications. For instance, a Suzuki-Miyaura coupling could be used to introduce an aryl or alkyl group at the 3-position, followed by a Heck reaction at one of the chloro-substituted positions. nih.govyoutube.comyoutube.com The selective cross-coupling of polychlorinated aromatics with alkyl pinacol (B44631) boronic esters has been demonstrated, highlighting the feasibility of such strategies. nih.gov

Table 3: Potential Functionalization Reactions of this compound This table outlines plausible selective functionalization reactions based on the known reactivity of halogenated aromatic compounds.

| Reaction Type | Position of Reactivity | Potential Reagent | Potential Product |

| Suzuki-Miyaura Coupling | C-3 (Br) | Arylboronic acid | 3-Aryl-2,4-dichloro-6-fluoroquinoline |

| Heck Reaction | C-2 or C-4 (Cl) | Alkene | 2- or 4-Alkenyl-3-bromo-4- or 2-chloro-6-fluoroquinoline |

| Nucleophilic Aromatic Substitution | C-2 or C-4 (Cl) | Amine | 2- or 4-Amino-3-bromo-4- or 2-chloro-6-fluoroquinoline |

Mechanistic Investigations and Theoretical Modeling of 3 Bromo 2,4 Dichloro 6 Fluoroquinoline Reactions

Elucidation of Reaction Mechanisms via Combined Experimental and Computational Approaches

The elucidation of reaction mechanisms for polysubstituted quinolines often involves a combination of experimental techniques and computational chemistry. Experimental approaches such as kinetic studies, product analysis, and isotopic labeling provide macroscopic evidence of reaction pathways. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for halogenated heterocycles, kinetic data can help determine the rate-determining step.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping out the potential energy surface of a reaction. These calculations can identify intermediates, transition states, and determine their relative energies, offering a microscopic view of the reaction progress. For a molecule like 3-Bromo-2,4-dichloro-6-fluoroquinoline, DFT calculations could be employed to predict the most likely site for nucleophilic attack among the three halogen-substituted positions (C2, C3, and C4). The relative activation barriers for the formation of the Meisenheimer-type intermediates at each position would indicate the regioselectivity of the reaction.

A combined approach would involve proposing a mechanism based on computational results and then designing experiments to verify the theoretical predictions. For example, if DFT calculations suggest a two-step SNAr mechanism, experiments could be designed to trap the proposed intermediate or to study the effect of substituents on the reaction rate, which can then be compared with the computational predictions.

Table 1: Hypothetical Relative Activation Energies for Nucleophilic Attack on this compound Calculated by DFT

| Position of Nucleophilic Attack | Proposed Intermediate | Calculated Relative Activation Energy (kcal/mol) |

| C2 (Chlorine substitution) | 2-Nu-3-bromo-4-chloro-6-fluoroquinoline anion | 22.5 |

| C3 (Bromine substitution) | 3-Nu-2,4-dichloro-6-fluoroquinoline anion | 28.1 |

| C4 (Chlorine substitution) | 4-Nu-3-bromo-2-chloro-6-fluoroquinoline anion | 20.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of SNAr reactions on halogenated quinolines.

Transition State Theory Applications in Understanding Quinoline (B57606) Reactivity

Transition State Theory (TST) provides a fundamental framework for understanding the rates of chemical reactions. TST postulates that the rate of a reaction is determined by the concentration of an activated complex (the transition state) in quasi-equilibrium with the reactants, and the frequency at which this complex decomposes to products. The energy of the transition state relative to the reactants is the activation energy, which is a key determinant of the reaction rate.

In the context of this compound, TST can be applied to analyze its reactivity in various transformations. For example, in a palladium-catalyzed cross-coupling reaction, the oxidative addition of the quinoline to the palladium(0) catalyst is often a critical step. Computational chemistry can be used to locate the transition state for this step and calculate its geometry and energy. The structure of the transition state would reveal the nature of the bond-breaking and bond-forming processes.

The thermodynamic parameters of activation, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be calculated from the potential energy surface and vibrational frequencies of the transition state and reactants. A positive ΔS‡ might suggest a dissociative mechanism, while a negative ΔS‡ would be consistent with an associative mechanism.

Table 2: Hypothetical Thermodynamic Parameters of Activation for a Substitution Reaction of this compound

| Reaction Step | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 298 K) |

| Formation of Meisenheimer complex | 18.5 | -15.2 | 23.0 |

| Elimination of halide | 5.2 | 2.1 | 4.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2,4-dichloro-6-fluoroquinoline, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential halogenation of the quinoline core. A common approach includes:

- Step 1 : Fluorination at position 6 using fluorinating agents like Selectfluor® under anhydrous conditions.

- Step 2 : Bromination at position 3 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C.

- Step 3 : Dichlorination at positions 2 and 4 using PCl₅ or SOCl₂ under reflux.

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Purity (>98%) is validated by HPLC with a C18 reverse-phase column and UV detection at 254 nm .

Table 1 : Comparison of Halogenation Conditions

| Halogen | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| F | Selectfluor® | DMF | 60 | 75–80 |

| Br | NBS | DMF | 80 | 65–70 |

| Cl | PCl₅ | Toluene | 110 | 85–90 |

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ identifies substitution patterns. For example, the fluorine atom at position 6 causes distinct splitting in adjacent protons (δ 7.2–8.5 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELXL () resolves bond lengths and angles. The bromine and chlorine atoms exhibit anisotropic displacement parameters, confirming their positions .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 306.89 (calc. 306.91).

Q. What are the common chemical reactions involving this compound in synthetic workflows?

Methodological Answer:

- Nucleophilic Aromatic Substitution (NAS) : Reacts with amines (e.g., piperazine) at position 2 or 4 under microwave-assisted conditions (120°C, 30 min) .

- Suzuki-Miyaura Coupling : At position 3 (bromine site) with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O, 80°C) to form biaryl derivatives .

- Reduction : LiAlH₄ reduces the quinoline ring to tetrahydroquinoline, altering electronic properties for SAR studies.

Q. Which analytical techniques are critical for assessing stability and degradation products?

Methodological Answer:

- HPLC-MS : Monitors hydrolytic degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C). Major degradation products include dehalogenated intermediates.

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~220°C).

- GC-FID : Quantifies residual solvents (e.g., DMF, toluene) to meet ICH Q3C guidelines.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to halogenated compound toxicity.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Halogenated waste must be segregated and incinerated at >1000°C to prevent dioxin formation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).

- Dose-Response Curves : Generate IC₅₀ values across 3+ independent replicates to assess reproducibility.

- Target Validation : Confirm binding to quinoline-sensitive targets (e.g., topoisomerase II) via SPR or ITC .

Q. What strategies optimize cross-coupling reactions for derivative synthesis?

Methodological Answer:

- Precatalyst Screening : Compare Pd₂(dba)₃, Pd(OAc)₂, and XPhos-Pd-G3 for coupling efficiency.

- Solvent Optimization : Replace DMF with DMAc or THF to reduce side reactions.

- Microwave Acceleration : Reduce reaction time from 24h to 2h while maintaining yields >80% .

Q. How can computational modeling predict reactivity and regioselectivity?

Methodological Answer:

Q. What role does this compound play in targeting antibiotic-resistant pathogens?

Methodological Answer:

Q. How do structural modifications influence SAR in anticancer applications?

Methodological Answer:

- Position 6 (F) : Enhances metabolic stability; replacing F with CF₃ increases logP but reduces solubility.

- Position 3 (Br) : Critical for DNA intercalation; substitution with I or CN alters binding kinetics.

- Table 2 : SAR of Derivatives (IC₅₀ in μM)

| Derivative | HepG2 | MCF-7 | Notes |

|---|---|---|---|

| Parent | 12.3 | 15.7 | Baseline |

| 3-Iodo | 8.9 | 11.2 | Improved intercalation |

| 6-CF₃ | 18.5 | 22.4 | Reduced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.